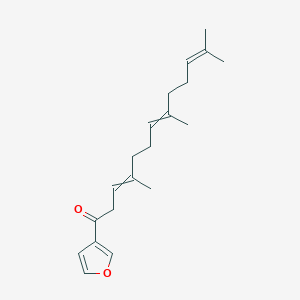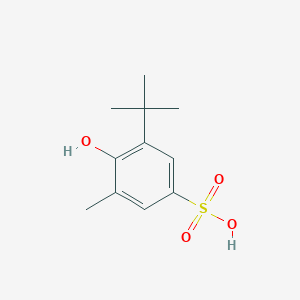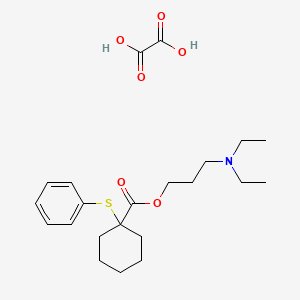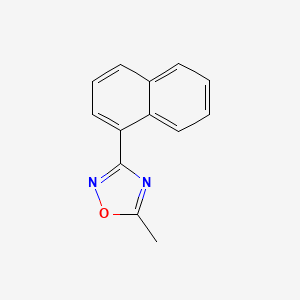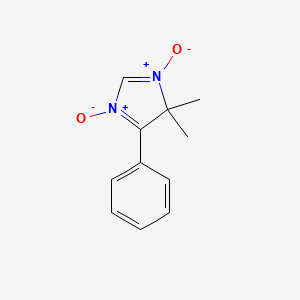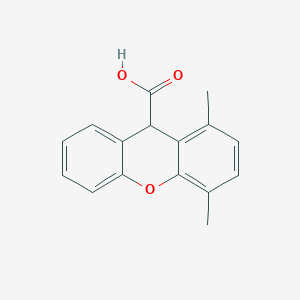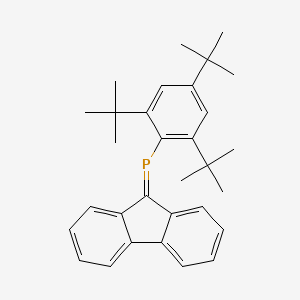
(9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane is an organophosphorus compound that features a fluorenylidene group and a tri-tert-butylphenyl group attached to a phosphorus atom. Organophosphorus compounds are widely studied due to their applications in various fields such as catalysis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane typically involves the reaction of a fluorenylidene precursor with a tri-tert-butylphenylphosphine. The reaction conditions may include the use of a suitable solvent, such as toluene or THF, and a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the phosphane compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the fluorenylidene or tri-tert-butylphenyl groups are replaced by other functional groups.
Coordination: The phosphorus atom can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and halogenating agents like bromine or iodine for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to stabilize transition metal complexes and enhance their catalytic activity.
Biology and Medicine
In biology and medicine, organophosphorus compounds are studied for their potential as therapeutic agents
Industry
In industry, such compounds are used in the development of advanced materials, including polymers and electronic devices. Their ability to form stable complexes with metals makes them valuable in the production of catalysts and other functional materials.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane involves its interaction with molecular targets through the phosphorus atom. The compound can act as a ligand, coordinating with metal centers and influencing their reactivity. The specific pathways and molecular targets depend on the context of its application, such as catalysis or therapeutic use.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with three phenyl groups attached to phosphorus.
Tris(2,4,6-trimethoxyphenyl)phosphine: A compound with three trimethoxyphenyl groups attached to phosphorus.
(9H-Fluoren-9-ylidene)phosphane: A simpler analog with only the fluorenylidene group attached to phosphorus.
Uniqueness
(9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane is unique due to the combination of the bulky tri-tert-butylphenyl group and the fluorenylidene group. This unique structure can impart distinct steric and electronic properties, making it valuable in specific applications where such characteristics are desired.
Properties
CAS No. |
106345-64-6 |
|---|---|
Molecular Formula |
C31H37P |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
fluoren-9-ylidene-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C31H37P/c1-29(2,3)20-18-25(30(4,5)6)28(26(19-20)31(7,8)9)32-27-23-16-12-10-14-21(23)22-15-11-13-17-24(22)27/h10-19H,1-9H3 |
InChI Key |
UUBGJNNOGJCVBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P=C2C3=CC=CC=C3C4=CC=CC=C42)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



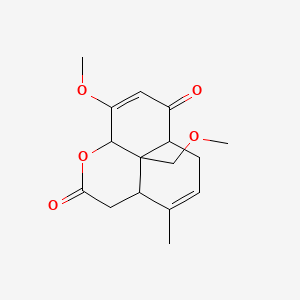
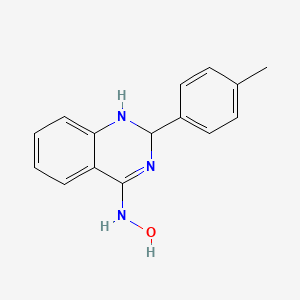
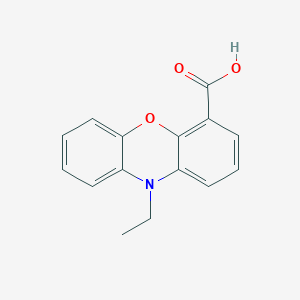
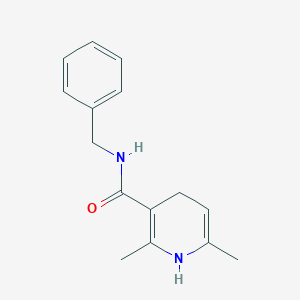
![4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine](/img/structure/B14325565.png)
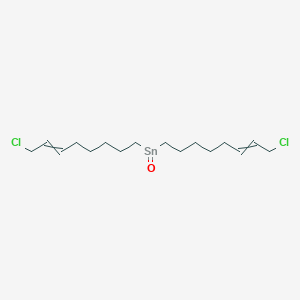
![N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14325581.png)
